molecular formula C12H12N2O4S2 B14198610 N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide CAS No. 833455-62-2

N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide

Cat. No.: B14198610
CAS No.: 833455-62-2
M. Wt: 312.4 g/mol
InChI Key: SOPBUVAOCUWCBZ-UHFFFAOYSA-N
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Description

N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the pyridine derivative in the presence of a base such as pyridine or triethylamine.

    Addition of the Methanesulfonamide Group: The methanesulfonamide group is added through a nucleophilic substitution reaction, where methanesulfonyl chloride reacts with the intermediate compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation and substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide stands out due to its unique combination of a pyridine ring with benzenesulfonyl and methanesulfonamide groups. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

833455-62-2

Molecular Formula

C12H12N2O4S2

Molecular Weight

312.4 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide

InChI

InChI=1S/C12H12N2O4S2/c1-19(15,16)14-11-7-8-13-9-12(11)20(17,18)10-5-3-2-4-6-10/h2-9H,1H3,(H,13,14)

InChI Key

SOPBUVAOCUWCBZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=NC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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